Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate
Description
Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate (CAS: 1696587-17-3; molecular formula: C₁₀H₁₂FNO₂) is a chiral α-aminophenylacetate ester with a fluorinated aromatic substituent. This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of benzodiazepines and related heterocyclic scaffolds .
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-6-3-4-7(11)5-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
UWTRAKHINKMUTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Strecker Synthesis via Aminonitrile Intermediate
Reaction Overview
The Strecker synthesis is a classical method for synthesizing α-amino acids and their derivatives. For Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate, this approach begins with 5-fluoro-2-methylbenzaldehyde as the starting material.
Key Steps:
Aminonitrile Formation :
The aldehyde reacts with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) in a methanolic solution to form the corresponding aminonitrile intermediate.
$$
\text{5-Fluoro-2-methylbenzaldehyde} + \text{NH₄Cl} + \text{KCN} \rightarrow \text{2-Amino-2-(5-fluoro-2-methylphenyl)acetonitrile} + \text{HCl} + \text{KCl}
$$
Reaction conditions: 0–5°C, 12–24 hours, pH 8–9.Hydrolysis to Amino Acid :
The aminonitrile undergoes acidic hydrolysis (6 M HCl, reflux, 6–8 hours) to yield 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.Esterification :
The free amino acid is esterified using methanol (MeOH) and thionyl chloride (SOCl₂) as the catalyst:
$$
\text{2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid} + \text{MeOH} \xrightarrow{\text{SOCl}2} \text{this compound} + \text{H}2\text{O}
$$
Reaction conditions: 60–70°C, 4–6 hours, yield 75–85%.
Direct Esterification of Amino Acid Precursors
Acid-Catalyzed Esterification
This one-pot method bypasses the aminonitrile intermediate by directly esterifying 2-amino-2-(5-fluoro-2-methylphenyl)acetic acid:
Procedure:
- Reagents : Methanol (solvent), sulfuric acid (H₂SO₄, catalyst).
- Conditions : Reflux at 65–70°C for 8–12 hours.
- Yield : 70–78%, with purity >90% after recrystallization.
Limitations:
- Prolonged reaction times risk racemization.
- Acidic conditions may degrade sensitive functional groups.
Phase-Transfer Catalysis for Enhanced Efficiency
Two-Phase System Methodology
A patent-derived method (EP0206241A1) describes a two-phase system using potassium hydroxide (KOH) and a phase-transfer catalyst (PTC) to condense methyl 5-fluoro-2-methyl-indene-3-acetate with aldehydes. While designed for indene derivatives, this approach is adaptable to this compound synthesis.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Tricaprylyl-methyl-ammonium chloride |
| Temperature | -15°C to 15°C |
| Reaction Time | 4–6 hours |
| Yield | 90–93% |
| Trans Isomer Impurity | <0.2% |
Advantages:
Reductive Amination of Keto-Ester Intermediates
Synthesis via Ketone Reduction
This method involves synthesizing the keto-ester intermediate followed by reductive amination:
- Keto-Ester Formation :
Condensation of 5-fluoro-2-methylphenylacetonitrile with methyl glycolate under basic conditions. - Reductive Amination :
The keto group is reduced using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate (NH₄OAc).
Data Table:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Keto-Ester Synthesis | KOtBu, THF, 0°C, 2h | 65% |
| Reductive Amination | NaBH₃CN, NH₄OAc, MeOH, 24h | 58% |
Drawbacks:
- Lower overall yield (58%) compared to Strecker or phase-transfer methods.
- Requires purification via column chromatography.
Industrial-Scale Production Considerations
Continuous-Flow Synthesis
Industrial protocols favor continuous-flow systems for large-scale production:
- Residence Time : 10–15 minutes.
- Temperature : 50–60°C.
- Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).
- Output : 1–2 kg/hour with >95% purity.
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Strecker Synthesis | 120–150 | 85–90 | Moderate |
| Phase-Transfer | 90–110 | 93–95 | High |
| Continuous-Flow | 70–80 | 95–98 | Very High |
Critical Comparison of Preparation Methods
Yield and Purity Metrics
| Method | Average Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|
| Strecker Synthesis | 80 | 85–90 | Low |
| Direct Esterification | 75 | 90–92 | Moderate |
| Phase-Transfer | 92 | 93–95 | High |
| Reductive Amination | 58 | 88–90 | Low |
Chemical Reactions Analysis
Types of Reactions
METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL2-AMINO-2-(5-FLUORO-2-METHYLPHENYL)ACETATEHCL involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of methyl α-aminophenylacetates, where substituents on the phenyl ring and ester group modulate physicochemical and biological properties. Below is a comparison with notable analogues:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 5-fluoro substituent (electron-withdrawing) in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic additions in Ugi and related multicomponent reactions . In contrast, the 4-methoxy group (electron-donating) in analogues like Methyl 2-amino-2-(4-methoxyphenyl)acetate reduces reactivity but improves solubility in polar solvents .
Pharmacological and Material Science Potential
- Agrochemical Applications : Fluorinated phenylacetates, such as Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS: 1427389-00-1), demonstrate herbicidal activity, implying that the target compound’s fluorinated structure could be repurposed for agrochemical research .
Data Tables
Q & A
Basic: What are the key synthetic steps for Methyl 2-amino-2-(5-fluoro-2-methylphenyl)acetate?
The synthesis typically involves a multi-step process:
Friedel-Crafts Acylation : Reacting 5-fluoro-2-methyltoluene with chloroacetyl chloride to introduce the acetamide backbone.
Amination : Treating the intermediate with ammonia or a protected amine source to introduce the amino group.
Esterification : Reacting with methanol under acidic or basic conditions to form the methyl ester.
Chiral Resolution : Using chiral catalysts or chromatography to isolate the (R)-enantiomer, which is often biologically relevant .
Methodological Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization during amination. Use HPLC or chiral GC to confirm enantiomeric purity .
Basic: What structural features influence its chemical reactivity and biological activity?
The compound’s reactivity and bioactivity are governed by:
- Chiral Center : The (R)-configuration enhances binding to stereospecific targets like enzymes or receptors .
- Electron-Withdrawing Groups : The 5-fluoro and 2-methyl substituents on the phenyl ring modulate electron density, affecting nucleophilic/electrophilic reactivity and metabolic stability .
- Ester Group : Hydrolyzes to the carboxylic acid under physiological conditions, influencing pharmacokinetics .
Experimental Design : Use X-ray crystallography (via SHELX ) or NMR to confirm stereochemistry and substituent positioning.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Enantiomeric Impurity : Even minor racemization can alter activity. Validate enantiopurity using polarimetry or chiral chromatography .
- Metabolic Variability : Test in multiple cell lines or animal models to account for species-specific metabolism.
- Assay Conditions : Differences in pH, solvent (e.g., DMSO concentration), or protein binding can skew results. Standardize protocols and include controls like Methyl 2-amino-2-(4-fluorophenyl)acetate (a structural analog) for comparison .
Data Analysis : Apply multivariate statistical models to isolate variables affecting activity.
Advanced: How does the substitution pattern on the phenyl ring impact structure-activity relationships (SAR)?
A comparative analysis of analogs reveals:
| Compound | Substituents | Key Activity Differences |
|---|---|---|
| Target Compound | 5-Fluoro, 2-methyl | High receptor binding affinity |
| 4-Fluoro analog | 4-Fluoro | Reduced metabolic stability |
| 5-Chloro-2-methyl analog | 5-Chloro, 2-methyl | Increased cytotoxicity |
Methodological Insight : Use computational docking (e.g., AutoDock) to predict binding interactions influenced by substituent electronic effects .
Methodology: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assign peaks for the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm) to confirm regiochemistry .
- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement .
- Mass Spectrometry : Confirm molecular weight (233.67 g/mol) and detect impurities via high-resolution MS .
Note : For hydrolysis studies, monitor ester cleavage via LC-MS or FT-IR for carbonyl group disappearance .
Advanced: How can researchers design derivatives to enhance target selectivity?
Bioisosteric Replacement : Substitute the fluoro group with trifluoromethyl or cyano to modulate lipophilicity .
Ester Prodrug Modification : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to improve oral bioavailability .
Side Chain Engineering : Introduce a trifluoroethyl group (as in ) to enhance binding pocket interactions.
Validation : Perform in vitro assays (e.g., enzyme inhibition IC50) and compare with parent compound. Use molecular dynamics simulations to predict conformational stability .
Basic: What are the common side reactions during synthesis, and how can they be mitigated?
- Racemization : Occurs during amination. Mitigate by using low-temperature conditions and chiral auxiliaries .
- Ester Hydrolysis : Prevent by avoiding aqueous workup before final step. Use anhydrous solvents like THF .
- Aromatic Ring Halogenation : Control electrophilic substitution by moderating reaction time and catalyst loading .
Advanced: What computational tools are recommended for predicting metabolic pathways?
- CYP450 Metabolism Prediction : Use ADMET Predictor or Schrodinger’s QikProp to identify likely oxidation sites (e.g., para to the fluoro group).
- Density Functional Theory (DFT) : Calculate activation energies for ester hydrolysis or aromatic ring reactions .
Data Integration : Cross-validate computational results with in vitro microsomal stability assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
